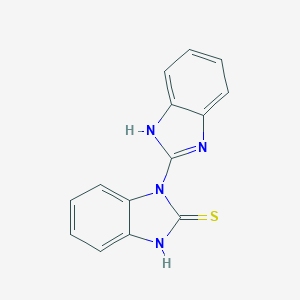![molecular formula C17H21NO3 B268045 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol, also known as MBPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been studied for its potential use as a treatment for various medical conditions. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol is not fully understood, but it is believed to work by targeting certain cellular pathways that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is known to play a role in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro. In addition to its ability to induce apoptosis in cancer cells, this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells, which are involved in the formation of new blood vessels. This suggests that this compound may have potential as an anti-angiogenic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several areas of future research that could be explored with 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol. One direction would be to further investigate its potential as a cancer treatment, particularly in combination with other drugs. Another area of research could focus on its anti-angiogenic properties and its potential use in treating diseases that involve abnormal blood vessel growth. Additionally, more studies are needed to fully understand the mechanism of action of this compound and how it interacts with cellular pathways.
Métodos De Síntesis
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-(4-bromophenoxy)ethanol. The resulting product is then treated with hydrochloric acid to yield this compound.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-[4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO3/c1-20-16-6-2-14(3-7-16)12-18-13-15-4-8-17(9-5-15)21-11-10-19/h2-9,18-19H,10-13H2,1H3 |
Clave InChI |
CAXFOSBDLVBKKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
SMILES canónico |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267962.png)
![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267963.png)
![8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267964.png)
![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267967.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267969.png)
![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267972.png)
![8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267973.png)
![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267976.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)

